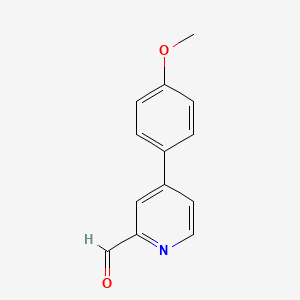4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
CAS No.: 1287217-25-7
Cat. No.: VC2668069
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1287217-25-7 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3 |
| Standard InChI Key | DTYYIWDGSFNFHW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O |
Introduction
Molecular Structure and Identification
Basic Identification
4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is identified by the CAS registry number 1287217-25-7. This compound has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . The structure consists of a pyridine ring with two key substituents: a 4-methoxyphenyl group at position 4 and an aldehyde group at position 2.
Structural Identifiers
The compound can be represented through various chemical notation systems as shown in Table 1:
| Identifier Type | Notation |
|---|---|
| SMILES | COc1ccc(cc1)c2ccnc(c2)C=O |
| InChI | InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3 |
| InChIKey | PHZOFTCJFNNPAV-UHFFFAOYSA-N |
Table 1: Chemical Identifiers for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Physical and Chemical Properties
Physical Properties
The compound exhibits specific physical characteristics that influence its handling and applications, as detailed in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 158.1±24.7°C |
| Boiling Point | 359.5±37.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
Table 2: Physical Properties of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Chemical Properties
The chemical reactivity of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is largely determined by its functional groups. The aldehyde group at the 2-position of the pyridine ring is particularly reactive, capable of participating in various condensation reactions, reductions, and oxidations. The methoxy group on the phenyl ring contributes electron-donating properties that can influence reaction pathways and rates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides crucial information about the structural confirmation of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Based on data from related compounds, typical 1H NMR signals would include:
-
Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)
-
Aromatic protons: ~7.0-8.8 ppm (multiple signals)
Other Spectroscopic Methods
Complete characterization would typically involve additional spectroscopic techniques:
-
Infrared (IR) spectroscopy: to identify the characteristic C=O stretching of the aldehyde (~1700 cm⁻¹)
-
Mass spectrometry: for molecular weight confirmation
-
UV-Visible spectroscopy: to analyze electronic transitions
Applications in Scientific Research
Synthetic Building Block
4-(4-Methoxyphenyl)pyridine-2-carbaldehyde serves as a valuable synthetic intermediate in the preparation of more complex molecules. The aldehyde functionality provides a reactive site for various transformations:
-
Condensation reactions with amines to form imines/Schiff bases
-
Reduction to alcohols
-
Oxidation to carboxylic acids
-
Aldol condensations
Coordination Chemistry
Pyridine derivatives with aldehyde substituents have demonstrated utility in coordination chemistry, particularly in forming complexes with transition metals. The related compound pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone has been used to synthesize copper(I) complexes, indicating potential applications for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde in similar coordination chemistry studies .
Comparative Analysis with Structurally Related Compounds
Structural Isomers and Analogues
A comparative analysis of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde with structurally related compounds provides insight into structure-property relationships, as outlined in Table 3:
| Compound | CAS Number | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|
| 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde | N/A | Aldehyde at 3-position instead of 2-position | Different reactivity pattern due to altered electronic distribution |
| 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | 502925-47-5 | 4-Methoxyphenyl at 6-position instead of 4-position | Modified steric environment around the pyridine ring |
| 6-(4-Methoxyphenyl)pyridine-3-carbaldehyde | 834884-62-7 | 4-Methoxyphenyl at 6-position and aldehyde at 3-position | Combined effect of positional changes of both functional groups |
| 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde | 876710-82-6 | Pyrimidine core instead of pyridine | Additional nitrogen alters electronic properties and coordination potential |
| 2-Chloro-5-(4-methoxyphenyl)pyridine-3-carbaldehyde | 185244-97-7 | Additional chloro substituent and different positions | Electron-withdrawing effect of chlorine affects reactivity |
Table 3: Comparative Analysis of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde and Related Compounds
Structure-Activity Relationships
The positional isomers of these compounds demonstrate how subtle structural changes can significantly impact their chemical behavior and potential applications. For instance:
-
Aldehyde position influences reactivity and coordination geometry
-
Substitution pattern affects electronic distribution and thus reaction selectivity
-
Core heterocycle (pyridine vs. pyrimidine) changes basicity and coordination properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume